Naphthalenedisulfonic acid, diisononyl-, diammonium salt
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Overview
Description
Naphthalenedisulfonic acid, diisononyl-, diammonium salt is a chemical compound that belongs to the class of naphthalenedisulfonic acids. These compounds are characterized by the presence of two sulfonic acid groups attached to a naphthalene ring. The diisononyl- and diammonium groups further modify the chemical structure, making it unique in its properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of naphthalenedisulfonic acid, diisononyl-, diammonium salt typically involves the sulfonation of naphthalene. This process can be carried out using oleum (a solution of sulfur trioxide in sulfuric acid) to introduce the sulfonic acid groups. The reaction is as follows:
C10H8+2SO3→C10H6(SO3H)2
Subsequently, the diisononyl and diammonium groups are introduced through further chemical reactions, which may involve the use of specific reagents and catalysts under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through crystallization or other separation techniques to remove impurities.
Chemical Reactions Analysis
Types of Reactions
Naphthalenedisulfonic acid, diisononyl-, diammonium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the sulfonic acid groups to other functional groups.
Substitution: The sulfonic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfonamide compounds.
Scientific Research Applications
Naphthalenedisulfonic acid, diisononyl-, diammonium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: The compound can be used in biochemical assays and as a staining agent for certain biological samples.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of naphthalenedisulfonic acid, diisononyl-, diammonium salt involves its interaction with specific molecular targets. The sulfonic acid groups can form strong interactions with proteins and other biomolecules, affecting their function. The diisononyl and diammonium groups may also play a role in modulating the compound’s activity by influencing its solubility and binding properties.
Comparison with Similar Compounds
Similar Compounds
- Naphthalene-1,5-disulfonic acid
- Naphthalene-2,6-disulfonic acid
- Naphthalene-1,3,5-trisulfonic acid
Uniqueness
Naphthalenedisulfonic acid, diisononyl-, diammonium salt is unique due to the presence of the diisononyl and diammonium groups, which impart distinct chemical and physical properties. These modifications can enhance the compound’s solubility, stability, and reactivity compared to other naphthalenedisulfonic acids.
Properties
CAS No. |
63568-37-6 |
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Molecular Formula |
C28H50N2O6S2 |
Molecular Weight |
574.8 g/mol |
IUPAC Name |
diazanium;3,4-bis(7-methyloctyl)naphthalene-1,2-disulfonate |
InChI |
InChI=1S/C28H44O6S2.2H3N/c1-21(2)15-9-5-7-11-17-23-24-18-13-14-20-26(24)28(36(32,33)34)27(35(29,30)31)25(23)19-12-8-6-10-16-22(3)4;;/h13-14,18,20-22H,5-12,15-17,19H2,1-4H3,(H,29,30,31)(H,32,33,34);2*1H3 |
InChI Key |
QGJVRAZGEFPSQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCC1=C(C(=C(C2=CC=CC=C21)S(=O)(=O)[O-])S(=O)(=O)[O-])CCCCCCC(C)C.[NH4+].[NH4+] |
Origin of Product |
United States |
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